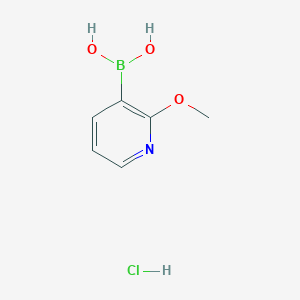

2-Methoxypyridine-3-boronic acid hydrochloride

Description

2-Methoxypyridine-3-boronic acid hydrochloride is a boronic acid derivative that is widely used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry and agrochemicals due to its ability to introduce the methoxy and boronic acid moieties into target molecules .

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.ClH/c1-11-6-5(7(9)10)3-2-4-8-6;/h2-4,9-10H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZPHCJZCXRZGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OC)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metallation and Borylation

Directed ortho-metallation (DoM) leverages directing groups to achieve regioselective functionalization of aromatic rings. For 2-methoxypyridine, the methoxy group facilitates lithiation at the 3-position, followed by borylation. In a procedure adapted from , 2-methoxypyridine undergoes lithiation with tert-butyllithium (t-BuLi) in tetrahydrofuran (THF) at −78°C. Subsequent quenching with triisopropyl borate (TIPB) yields 2-methoxypyridine-3-boronic acid (Scheme 1).

Scheme 1 :

This method, while effective, faces challenges in yield optimization. For instance, analogous syntheses of 6-chloro-2-methoxypyridin-3-ylboronic acid achieved only 13% yield due to competing side reactions and sensitive intermediates . Precipitation during workup is critical, as chromatographic purification is unsuitable for boronic acids.

Miyaura Borylation Using 3-Bromo-2-methoxypyridine

Transition-metal-catalyzed Miyaura borylation offers a scalable alternative. Reacting 3-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) generates the corresponding boronic ester, which is hydrolyzed to the boronic acid (Scheme 2) . A carbonate catalyst system (e.g., K₂CO₃) has also been reported for analogous reactions, achieving 85% yield for 2-methoxypyridine-5-boronic acid pinacol ester .

Scheme 2 :

Key parameters include:

-

Solvent : Dimethylformamide (DMF) or dioxane.

Halogen-Metal Exchange Route

Halogen-metal exchange with t-BuLi enables direct conversion of 3-bromo-2-methoxypyridine to the boronic acid. This method mirrors the synthesis of 5-bromo-2-methoxypyridin-4-ylboronic acid, which achieved 29% yield . The reaction proceeds via lithium-bromine exchange, followed by boronation with TIPB (Scheme 3).

Scheme 3 :

Formation of the Hydrochloride Salt

While boronic acids are typically isolated as free acids, protonation of the pyridine nitrogen under acidic conditions could yield the hydrochloride salt. For example, treating 2-methoxypyridine-3-boronic acid with hydrochloric acid during workup may precipitate the hydrochloride form. However, this remains speculative, as no literature directly reports this salt.

Analytical Characterization

NMR Data (extrapolated from ) :

-

¹H NMR (Acetone-d₆): δ 8.63 (s, 1H, H-6), 8.06 (d, J = 8.3 Hz, 1H, H-4), 7.19 (s, 2H, B(OH)₂), 6.74 (d, J = 8.3 Hz, 1H, H-3), 3.92 (s, 3H, OCH₃).

-

¹³C NMR : δ 166.5 (C-2), 154.4 (C-6), 145.0 (C-4), 110.6 (C-3), 53.4 (OCH₃).

IR Spectroscopy : Peaks at 2995 cm⁻¹ (C-H stretch), 1375 cm⁻¹ (B-O), and 1057 cm⁻¹ (C-O) .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-Methoxypyridine-3-boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyridine derivatives with reduced functional groups .

Scientific Research Applications

2-Methoxypyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It is used in the development of probes and sensors for biological studies.

Medicine: It is used in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes and receptors.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxypyridine-3-boronic acid hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes by binding to the active site and blocking substrate access. The boronic acid moiety is particularly effective in forming reversible covalent bonds with serine and threonine residues in enzymes, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

- 2-Methoxypyridine-6-boronic acid hydrochloride

- 2-Methylpyridine-3-boronic acid hydrochloride

- 2-Morpholinopyridine-3-boronic acid hydrochloride

Uniqueness

2-Methoxypyridine-3-boronic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over functional group placement is required .

Biological Activity

2-Methoxypyridine-3-boronic acid hydrochloride (CAS No. 163105-90-6) is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula: C₆H₈BNO₃

- Molecular Weight: 152.94 g/mol

- InChI Key: NVOLYUXUHWBCRJ-UHFFFAOYSA-N

- Solubility: Generally high solubility in polar solvents.

This compound exhibits various mechanisms of action, making it a versatile compound in medicinal chemistry:

- Antibacterial Activity : The compound has shown significant antibacterial effects against resistant strains of bacteria. A study indicated that derivatives with pyridine groups displayed enhanced antibacterial activities compared to their non-substituted counterparts .

- Anticancer Potential : Research has demonstrated that this compound can induce apoptosis in cancer cells. It has been tested in various cancer models, showing cytotoxicity superior to traditional chemotherapeutics like bleomycin .

- Enzyme Inhibition : It acts as an inhibitor of several enzymes, including those involved in metabolic pathways and cell signaling, such as the JAK/STAT pathway and various proteases .

Biological Activity Data Table

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of this compound against Streptococcus pneumoniae and Staphylococcus aureus. The results indicated that the compound displayed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as an alternative treatment for resistant infections .

- Cancer Cell Line Testing : In vitro studies using FaDu hypopharyngeal tumor cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers, outperforming standard chemotherapy agents in terms of cytotoxicity .

- Enzyme Interaction Studies : The compound was tested for its ability to inhibit specific proteases involved in cancer metastasis. Results showed a strong inhibitory effect on these enzymes, indicating its potential role in cancer therapy by preventing tumor spread .

Q & A

Basic Questions

Q. What are the key structural and electronic properties of 2-Methoxypyridine-3-boronic acid hydrochloride that influence its reactivity in cross-coupling reactions?

- Answer: The compound features a pyridine ring substituted with a methoxy group at position 2 and a boronic acid group at position 3. Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal a dipole moment of 1.17–1.29 Debye and a HOMO-LUMO energy gap (~5.7 eV), critical for predicting charge transfer and reactivity in Suzuki-Miyaura couplings. The methoxy group modulates electron density, enhancing regioselectivity during aryl-aryl bond formation .

Q. What synthetic routes are recommended for preparing this compound, and how is purity validated?

- Answer: A common route involves lithiation of 2-methoxypyridine followed by boronylation with trimethyl borate, with subsequent HCl treatment to yield the hydrochloride salt. Purity is confirmed via:

- ¹H/¹³C NMR : Experimental shifts are compared with DFT-calculated values (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine protons at δ 7.2–8.5 ppm) .

- HPLC : C18 columns with methanol-phosphate buffer (70:30) at 207 nm UV detection achieve baseline separation of impurities .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: Store at 2–8°C in a dry, inert atmosphere. The compound is hygroscopic and prone to boroxine formation in humid conditions. Use desiccants and argon/vacuum sealing for long-term stability. Avoid prolonged exposure to light, which may degrade the boronic acid moiety .

Advanced Questions

Q. How can computational modeling (DFT/HF) predict the vibrational spectra and reaction pathways of this compound?

- Answer: B3LYP/6-311++G(d,p) calculations optimize molecular geometry and compute vibrational frequencies (e.g., B-O stretching at 1,320–1,350 cm⁻¹, pyridine ring vibrations at 1,500–1,600 cm⁻¹). Transition state analysis identifies activation barriers for boronate ester formation, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) in cross-coupling reactions .

Q. What strategies resolve contradictions in reported aqueous stability data for this compound under varying pH?

- Answer: Kinetic stability studies using ¹¹B NMR reveal pH-dependent equilibrium between boronic acid (dominant at pH < 7) and boronate ester (pH > 9). Buffered solutions (pH 7–9) stabilize the reactive boronate form, while acidic conditions promote protonation. Compare with COSMO-RS-predicted pKa values (~8.5 for boronic acid) to validate experimental conditions .

Q. How does the electronic structure of this compound influence its hyperpolarizability in nonlinear optical applications?

- Answer: DFT-calculated first hyperpolarizability (β) values (~1.5 × 10⁻³⁰ esu) indicate moderate nonlinear optical activity. The methoxy group enhances charge asymmetry, while the boronic acid group contributes to π-electron delocalization. These properties are tunable via substitution at the pyridine 6-position (e.g., fluoro or chloro substituents increase β by 15–20%) .

Methodological Guidance

- Cross-Coupling Optimization : Use Pd(OAc)₂ (2 mol%), SPhos ligand (4 mol%), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours. Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane 1:1) .

- Contradiction Analysis : If NMR data conflicts with computational predictions, verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and recalibrate chemical shift calculations using the IEFPCM solvation model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.